N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Overview
Description
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . 1H-Tetrazole is a crystalline light yellow powder and odorless .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis
Tetrazole shows a melting point temperature at 155–157°C . It dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Scientific Research Applications
Antibacterial Activity
Tetrazoles exhibit antibacterial properties, making them relevant for combating bacterial infections. Researchers have explored derivatives of N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide for their potential antibacterial effects . Further investigations into specific strains and mechanisms of action are warranted.
Antifungal Activity
The antifungal potential of tetrazole derivatives is another area of interest. N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide derivatives may exhibit antifungal properties, which could be valuable in treating fungal infections .
Analgesic Properties
Tetrazoles, including our compound of interest, have been studied for their analgesic effects. These compounds may modulate pain pathways, making them relevant in pain management .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide derivatives have demonstrated anti-inflammatory potential, which could contribute to therapeutic strategies for inflammatory conditions .
Other Potential Applications
Beyond the biological realm, tetrazoles find applications in diverse areas:
Mechanism of Action
Target of Action
Tetrazoles, a key structural component of this compound, are known to have diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids and are involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for these interactions .
Biochemical Pathways
Given the wide range of biological activities associated with tetrazoles , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , the compound could potentially have various effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications . They can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
properties
IUPAC Name |
N-phenyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(20-16-7-3-1-4-8-16)25-13-11-24(12-14-25)15-18-21-22-23-26(18)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUJOSXSODSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide |
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